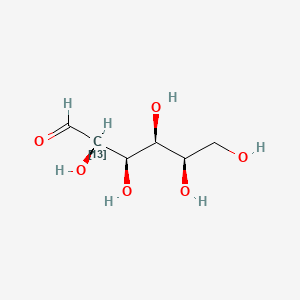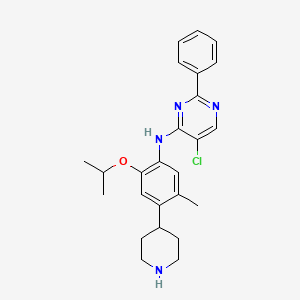
Antituberculosis agent-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antituberculosis agent-9 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antituberculosis agents that have been developed to combat drug-resistant strains of the bacteria. The development of such agents is crucial due to the increasing prevalence of multidrug-resistant and extensively drug-resistant tuberculosis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of antituberculosis agent-9 typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route involves the use of protected glycidols and 2-bromo-4-nitro-1H-imidazole. The reaction conditions are generally mild, and the synthesis can be performed on a gram scale. The process includes nucleophilic substitution, deprotection, and cyclization steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and other industrial-scale equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and ensure the consistency of the final product.
化学反应分析
Types of Reactions
Antituberculosis agent-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.
科学研究应用
Antituberculosis agent-9 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It is used in the study of Mycobacterium tuberculosis and the development of new diagnostic tools.
Medicine: It is used in the treatment of tuberculosis, particularly in cases involving drug-resistant strains.
作用机制
The mechanism of action of antituberculosis agent-9 involves the inhibition of cell wall synthesis in Mycobacterium tuberculosis. This is achieved through the inhibition of key enzymes involved in the synthesis of mycolic acids, which are essential components of the bacterial cell wall. The compound targets enzymes such as arabinosyltransferases, preventing the formation of arabinogalactan and lipoarabinomannan, thereby inhibiting cell division and leading to bacterial cell death .
相似化合物的比较
Similar Compounds
Isoniazid: A first-line antituberculosis drug that also inhibits mycolic acid synthesis.
Rifampin: Another first-line drug that inhibits RNA synthesis in Mycobacterium tuberculosis.
Ethambutol: Inhibits arabinosyltransferases, similar to antituberculosis agent-9.
Pyrazinamide: Disrupts membrane transport and energy production in Mycobacterium tuberculosis.
Uniqueness
This compound is unique in its specific inhibition of multiple enzymes involved in cell wall synthesis, making it effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Its broad-spectrum activity and ability to overcome resistance mechanisms make it a valuable addition to the arsenal of antituberculosis agents .
属性
分子式 |
C25H29ClN4O |
|---|---|
分子量 |
437.0 g/mol |
IUPAC 名称 |
5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C25H29ClN4O/c1-16(2)31-23-14-20(18-9-11-27-12-10-18)17(3)13-22(23)29-25-21(26)15-28-24(30-25)19-7-5-4-6-8-19/h4-8,13-16,18,27H,9-12H2,1-3H3,(H,28,29,30) |
InChI 键 |
LKRINMKLPCVYQU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC(=NC=C3Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


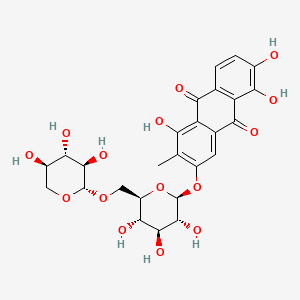

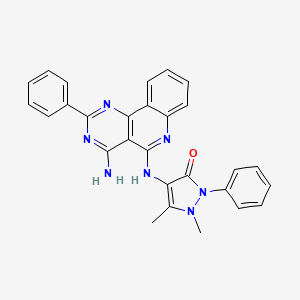
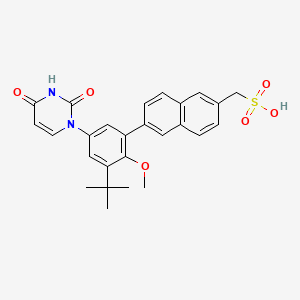
![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)
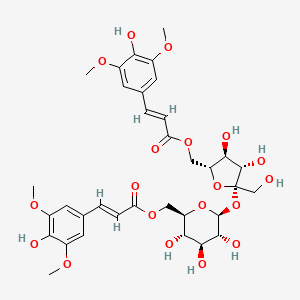

![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)





